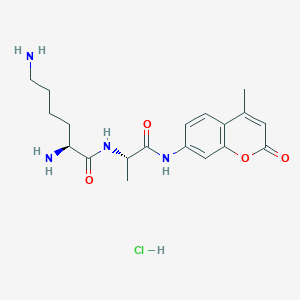

L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride

Beschreibung

BenchChem offers high-quality L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

201853-24-9 |

|---|---|

Molekularformel |

C19H27ClN4O4 |

Molekulargewicht |

410.9 g/mol |

IUPAC-Name |

(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |

InChI-Schlüssel |

QVNOSBVSNUNYME-NXCSSKFKSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |

Herkunft des Produkts |

United States |

Unlocking Proteolytic Dynamics: A Technical Whitepaper on L-Lysyl-L-alanine 7-amino-4-methylcoumarin Hydrochloride

Executive Summary

In the landscape of biochemical research and drug development, the precise quantification of proteolytic activity is paramount. L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride (commonly abbreviated as Lys-Ala-AMC HCl) has emerged as an indispensable fluorogenic substrate[1]. Specifically engineered for the detection of Dipeptidyl Peptidase II (DPP II) and Dipeptidyl Peptidase V (DPP 5), this substrate offers unparalleled sensitivity[2]. This whitepaper provides an authoritative, in-depth analysis of its chemical properties, mechanistic causality, and field-proven methodologies to ensure robust, self-validating experimental workflows.

Chemical Architecture and Physicochemical Properties

Lys-Ala-AMC HCl is a synthetic dipeptide conjugated to a coumarin-based fluorophore. The structural design is highly intentional: the dipeptide sequence (Lys-Ala) acts as the specific recognition motif for target enzymes, while the 7-amino-4-methylcoumarin (AMC) moiety serves as the signal reporter[1][3].

Quantitative Chemical Profile

To ensure assay reproducibility, scientists must account for the substrate's physicochemical parameters. Below is a consolidated profile of the hydrochloride salt variant, which is preferred for its enhanced aqueous solubility compared to the free base[4][5].

| Property | Specification |

| Chemical Name | L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride |

| CAS Number | 103404-62-2 (HCl salt) / 94149-28-7 (Free Base) |

| Molecular Formula | C₁₉H₂₆N₄O₄ · 2HCl |

| Molecular Weight | 447.35 g/mol (Dihydrochloride) / 374.44 g/mol (Free Base) |

| Appearance | White to off-white lyophilized powder |

| Storage Conditions | -20°C, desiccated and protected from light |

| Optical Properties (Cleaved) | Excitation (λex) ≈ 355 nm / Emission (λem) ≈ 460 nm |

Mechanism of Action: Causality of Fluorescence Activation

The utility of Lys-Ala-AMC lies in the photophysics of the amide bond. In its intact state, the amide linkage between the C-terminal alanine and the amine group of the AMC fluorophore alters the electron delocalization across the coumarin ring. This electron-withdrawing effect effectively quenches the intrinsic fluorescence of AMC.

When a specific exopeptidase, such as DPP II, recognizes the Lys-Ala motif, it catalyzes the hydrolysis of the amide bond. The cleavage restores the primary amine on the AMC molecule, shifting its absorption spectrum and drastically increasing its quantum yield[1].

Figure 1: Enzymatic cleavage mechanism of Lys-Ala-AMC yielding fluorescent AMC.

Enzymatic Specificity and Kinetic Profiling

Why choose Lys-Ala over other dipeptide sequences? The causality is rooted in the active site architecture of the target enzymes. DPP II is a serine exopeptidase that preferentially cleaves N-terminal dipeptides where the penultimate residue is an aliphatic amino acid like alanine or proline. The positively charged lysine residue interacts optimally with the enzyme's S2 subsite, while the small alanine fits precisely into the S1 subsite[2][6].

In contrast, enzymes like DPP IV show a strong preference for Gly-Pro sequences and exhibit minimal hydrolytic activity against Lys-Ala-AMC (often less than 13% relative activity)[6].

Comparative Kinetic Data

The following table summarizes kinetic parameters ( Km ) derived from purified enzyme studies, illustrating the binding affinity of various peptidases for AMC substrates[6][7].

| Enzyme Source | Substrate | Km (µM) | Relative Hydrolysis Efficiency |

| Lactobacillus sakei X-PDP | Lys-Ala-AMC | 88 | Moderate |

| Lactobacillus sakei X-PDP | Gly-Pro-AMC | 29 | High |

| Porcine Skeletal Muscle DPP IV | Lys-Ala-AMC | N/A | Low (13% of Gly-Pro-AMC) |

| Porcine Skeletal Muscle DPP II | Lys-Ala-AMC | ~50-100 | High (Optimal Substrate) |

Experimental Methodology: A Self-Validating Fluorometric Assay

To ensure trustworthiness and reproducibility, assay protocols must be designed as self-validating systems. Every reagent choice below is driven by mechanistic causality to eliminate false positives and background noise[6][8].

Reagent Preparation Causality

-

Assay Buffer: 50 mM Sodium Acetate or 0.05 M Cacodylic acid/NaOH, pH 5.5.

-

Causality: DPP II is a lysosomal enzyme. Assaying at physiological pH (7.4) forces the enzyme out of its optimal catalytic conformation. An acidic pH of 5.5 is mandatory for peak activity[8].

-

-

Inhibitor Cocktail: Addition of 0.04 mM Bestatin.

-

Causality: Biological lysates contain a milieu of general aminopeptidases that can sequentially cleave Lysine then Alanine, artificially releasing AMC. Bestatin selectively inhibits these competing metalloaminopeptidases without affecting DPP II, ensuring the signal is exclusively from dipeptidyl peptidase activity[6].

-

-

Substrate Stock: 10 mM Lys-Ala-AMC HCl in DMSO.

-

Causality: Despite the HCl salt improving aqueous solubility, initial dissolution in DMSO prevents micro-precipitate formation, ensuring accurate Michaelis-Menten kinetic calculations.

-

Step-by-Step Execution Protocol

-

Plate Setup: Utilize a 96-well solid black microplate. (Black plates absorb scattered light, preventing well-to-well optical crosstalk and minimizing auto-fluorescence).

-

Sample Loading: Aliquot 50 µL of the enzyme preparation (or biological sample) into the test wells. Include a blank well containing only 50 µL of Assay Buffer.

-

Buffer Addition: Add 40 µL of the Assay Buffer (containing 0.04 mM Bestatin) to all wells.

-

Reaction Initiation: Rapidly add 10 µL of a 5 mM working substrate solution (diluted from stock) to achieve a final reaction concentration of 0.5 mM Lys-Ala-AMC[6][9].

-

Incubation & Kinetic Read: Immediately transfer the plate to a fluorometric microplate reader pre-warmed to 37°C.

-

Detection: Record fluorescence continuously every 2 minutes for 20–30 minutes at λex=355 nm and λem=460 nm[6][7].

Figure 2: Step-by-step fluorometric assay workflow for DPP II activity.

Data Analysis and Validation

Calculate the change in Relative Fluorescence Units per minute ( ΔRFU/min ) from the linear portion of the kinetic curve. To convert RFU to molar product formed, generate a standard curve using free 7-amino-4-methylcoumarin (AMC) under the exact same buffer and pH conditions, as AMC fluorescence is highly pH-dependent.

References

-

. "H-Lys-Ala-AMC hydrochloride salt: Biochemical Research and Drug Development." 2.. "H-Lys-Ala-AMC (KA-AMC) Fluorogenic Substrate Specifications."

-

. "Lys-Ala-AMC Substrate for Dipeptidyl-Aminopeptidase II." 4.. "H-Lys-Ala-AMC Hydrochloride Salt Form Data."

-

. "H-LYS-ALA-AMC HCL | CAS 103404-62-2 Properties." 6.. "Biochemical Properties of Dipeptidyl Peptidase III Purified from Porcine Skeletal Muscle."

-

. "Cross-Validation of Lys-Ala-pNA and Fluorogenic Assays." 8.. "Purification and Characterization of an X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei."

-

. "Dipeptidyl peptidase IV from porcine skeletal muscle: purification and biochemical properties."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. H-Lys-Ala-AMC -HongTide Biotechnology [hongtide.com]

- 3. Lys-Ala-AMC › PeptaNova [peptanova.de]

- 4. shop.bachem.com [shop.bachem.com]

- 5. H-LYS-ALA-AMC HCL | 103404-62-2 [chemicalbook.com]

- 6. higiene.unex.es [higiene.unex.es]

- 7. Purification and Characterization of an X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Photophysical and Enzymatic Profiling of L-Lysyl-L-alanine AMC: A Technical Whitepaper

Executive Summary

The development of sensitive fluorogenic assays has fundamentally advanced the study of protease kinetics and high-throughput drug screening. L-Lysyl-L-alanine 7-amino-4-methylcoumarin (Lys-Ala-AMC) is a highly specific, synthetic dipeptide substrate primarily utilized for the detection and quantification of Dipeptidyl Peptidase II (DPPII) and Dipeptidyl Peptidase 7 (DPP7) activity[1].

This technical guide provides an in-depth analysis of the photophysical properties of Lys-Ala-AMC, the biophysical mechanisms governing its fluorescence, and field-proven, self-validating protocols for its application in enzymatic assays and high-throughput screening (HTS)[2].

Photophysical Principles and the Mechanism of Static Quenching

To utilize Lys-Ala-AMC effectively, researchers must understand the causality behind its spectral shifts. The core fluorophore, 7-Amino-4-methylcoumarin (AMC), exhibits strong intrinsic blue fluorescence due to its highly conjugated system of delocalized π -electrons[3][4].

However, when AMC is covalently conjugated to the C-terminus of the Lys-Ala dipeptide via an amide bond, its fluorescence is drastically reduced. This phenomenon is a classic example of static quenching [3].

-

The Biophysical Causality: The formation of the amide linkage at the 7-amino position pulls electron density away from the coumarin ring. This alters the conjugated electron system, changing the energy gap required for electron excitation. Consequently, the absorption and excitation frequencies shift, and the quantum yield drops to near zero[3].

-

Fluorescence Restoration: Upon targeted proteolytic cleavage of the amide bond by an enzyme like DPPII, the free amine group on the AMC is restored. The conjugated system relaxes back to its highly fluorescent state, resulting in a massive increase in fluorescence intensity and a distinct red-shift in both excitation and emission maxima[3][4].

Quantitative Spectral Data

The separation between the excitation and emission wavelengths (Stokes shift) of free AMC is relatively large (~80–100 nm), which provides an excellent signal-to-noise ratio and minimizes background auto-fluorescence in complex biological samples[5].

Table 1: Excitation and Emission Spectra Summary

| State of Fluorophore | Excitation Maximum ( λex ) | Emission Maximum ( λem ) | Quantum Yield / Fluorescence |

| Intact Lys-Ala-AMC | ~330 - 340 nm | ~390 nm | Highly Quenched (Low) |

| Free AMC (Released) | 340 - 365 nm | 430 - 441 nm | High |

| Standard Assay Settings | 355 - 380 nm | 440 - 460 nm | Optimized for Microplate Readers |

Note: While the absolute peak excitation of free AMC is ~340-350 nm, most standardized enzymatic assays utilize an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[1][2]. Exciting slightly off-peak at 380 nm drastically reduces background interference from UV-absorbing biological compounds while still yielding a robust emission signal.

Mechanistic Visualization

Biochemical cleavage of Lys-Ala-AMC by DPPII releasing fluorescent AMC.

Enzymology and Biological Application

Lys-Ala-AMC is a preferred substrate for Dipeptidyl Peptidase II (DPPII) , also known as quiescent cell proline dipeptidase (QPP) or DPP7. DPPII is a serine exopeptidase belonging to the S28 family, which cleaves N-terminal dipeptides from polypeptides, showing a strong preference for substrates with Proline or Alanine at the P1 position.

While DPPII cleaves both Lys-Pro-AMC and Lys-Ala-AMC, utilizing Lys-Ala-AMC allows researchers to differentiate specific peptidase activities in complex lysates, as the kinetic rates (Vmax and Km) vary significantly depending on the exact protease profile of the sample[6].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They mandate the use of kinetic readings over endpoint readings. Kinetic assays allow for the continuous monitoring of the reaction rate ( Vmax ), ensuring the enzyme is operating in the linear range and mitigating artifacts caused by substrate depletion, product inhibition, or compound auto-fluorescence[2].

Protocol A: DPPII/DPP7 Fluorometric Kinetic Assay

Reagents & Materials:

-

Assay Buffer: 25 mM MES, pH 6.0 (or 50 mM Sodium Acetate, pH 5.5)[1].

-

Enzyme: Recombinant DPPII/DPP7 (diluted to a working concentration of 0.04 ng/µL in Assay Buffer).

-

Substrate: Lys-Ala-AMC. Prepare a 10 mM stock solution in anhydrous DMSO. Dilute to a 200 µM working solution in Assay Buffer immediately before use.

-

Microplate: 96-well or 384-well solid black microplate (e.g., F16 Black Maxisorp).

Step-by-Step Methodology:

-

System Blanking: Pipette 50 µL of Assay Buffer into designated background control wells.

-

Substrate Control (Critical): Pipette 50 µL of Assay Buffer + 50 µL of 200 µM Lys-Ala-AMC into control wells. Causality: This measures the spontaneous auto-hydrolysis of the substrate and baseline fluorescence, which must be subtracted from all experimental wells.

-

Enzyme Plating: Dispense 50 µL of the diluted recombinant DPPII (0.04 ng/µL) into the experimental wells.

-

Reaction Initiation: Rapidly add 50 µL of the 200 µM Lys-Ala-AMC working solution to the enzyme wells using a multichannel pipette to initiate the reaction. The final substrate concentration will be 100 µM.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Read in kinetic mode at λex = 380 nm and λem = 460 nm for 5 to 30 minutes at 37°C[2].

-

Data Analysis: Calculate the specific activity by determining the Adjusted Vmax (RFU/min of sample minus RFU/min of Substrate Control). Convert RFU to picomoles using a standard curve generated with free AMC.

Protocol B: High-Throughput Screening (HTS) for DPPII Inhibitors

High-throughput screening workflow for DPPII inhibitors using Lys-Ala-AMC.

Workflow Adjustments for HTS: When adapting this assay for HTS (e.g., screening small molecule libraries for DPPII inhibitors), a pre-incubation step is mandatory.

-

Dispense the enzyme and the test compounds (inhibitors) into the microplate.

-

Pre-incubate for 15 minutes at room temperature to allow for steady-state enzyme-inhibitor binding[2].

-

Initiate the reaction by adding the Lys-Ala-AMC substrate[2].

-

Calculate Percentage Inhibition: [1 - (RFU_Test / RFU_Vehicle_Control)] * 100[2].

References

-

Why is AMC quenched when attached to a peptide? ResearchGate. Available at:[Link]

- Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. US Patent 20130059321A1.

-

Acid phosphatase 5 is responsible for removing the mannose 6-phosphate recognition marker from lysosomal proteins. PNAS. Available at:[Link]

-

Recombinant Mouse DPP7 Protein, CF (3436-SE) Protocols. R&D Systems / Bio-Techne. Available at:[Link]

-

Purification and Characterization of an X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei. PMC / NIH. Available at:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 6. Purification and Characterization of an X-Prolyl-Dipeptidyl Peptidase from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of AMC Fluorophore Release from L-Lysyl-L-alanine Substrate: A Technical Guide for Protease Assays

Executive Summary

The precise measurement of protease activity is a cornerstone of modern biochemical research and drug discovery. Among the most reliable tools for this purpose are fluorogenic substrates utilizing the 7-amino-4-methylcoumarin (AMC) reporter group. Specifically, L-Lysyl-L-alanine-AMC (H-Lys-Ala-AMC) is a highly sensitive, specialized peptide substrate engineered for the detection of specific serine proteases, notably dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase V (DPP V)[1].

This whitepaper provides an in-depth mechanistic analysis of the biochemical and photophysical processes governing AMC release from the Lys-Ala dipeptide. By understanding the causality behind the substrate's structural design, researchers can optimize assay conditions, eliminate false positives, and ensure robust, self-validating experimental workflows.

Photophysical Causality: The "Push-Pull" Mechanism

To utilize H-Lys-Ala-AMC effectively, one must understand why the cleavage event generates a fluorescent signal. The mechanism relies on the disruption and subsequent restoration of the coumarin ring's electronic conjugation.

-

The Quenched (Bound) State: In the intact substrate, the AMC fluorophore is covalently linked to the C-terminal alanine via an amide bond. The carbonyl group of this amide bond is electron-withdrawing. It pulls electron density away from the nitrogen atom at the 7-position of the coumarin ring, disrupting the internal charge transfer (ICT) of the molecule. Consequently, the intact substrate exhibits minimal fluorescence at the target detection wavelengths, with its weak excitation/emission maxima blue-shifted to ~320 nm / ~390 nm[2].

-

The Fluorescent (Free) State: Upon enzymatic hydrolysis of the amide bond, free 7-amino-4-methylcoumarin is released[3]. The nitrogen at the 7-position is restored to a primary amine (-NH₂). The lone pair of electrons on this amine acts as a strong electron donor, pushing electron density back into the aromatic π -system of the coumarin ring. This restores the "push-pull" dipole, causing a massive bathochromic (red) shift. The free AMC can now be optimally excited at 360–380 nm and emits a brilliant blue fluorescence at 440–460 nm[3].

Table 1: Photophysical Properties of AMC (Bound vs. Free)

| State | Chemical Linkage | Electron Dynamics | Excitation ( λex ) | Emission ( λem ) | Relative Quantum Yield |

| Intact Substrate | Amide Bond | Electron-withdrawing | ~320 nm | ~390 nm | Near Zero (at target λ ) |

| Cleaved Product | Primary Amine | Electron-donating | 360–380 nm | 440–460 nm | High |

Enzymatic Cleavage Pathway (The Catalytic Cycle)

H-Lys-Ala-AMC is primarily recognized by proteases that cleave dipeptides from the N-terminus. While dipeptidyl peptidase IV (DPP IV) can hydrolyze this substrate slowly, it is the preferred target for DPP II and DPP V[1],[4].

The cleavage follows a classic serine protease catalytic mechanism:

-

Substrate Recognition: The enzyme's active site pocket specifically recognizes the basic Lysine at the P2 position and the small, hydrophobic Alanine at the P1 position.

-

Nucleophilic Attack: The hydroxyl group of the active-site serine attacks the carbonyl carbon of the Ala-AMC amide bond, forming a negatively charged Tetrahedral Intermediate I .

-

C-N Bond Cleavage: The intermediate collapses. The protonated AMC leaving group is expelled as a free, highly fluorescent amine[3]. Concurrently, the Lys-Ala dipeptide remains covalently bound to the enzyme, forming an Acyl-Enzyme Intermediate .

-

Deacylation: A water molecule enters the active site, attacking the acyl-enzyme complex to form Tetrahedral Intermediate II . This rapidly collapses, releasing the free Lys-Ala dipeptide and regenerating the active enzyme.

Enzymatic cleavage pathway of Lys-Ala-AMC by serine proteases.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, any assay utilizing H-Lys-Ala-AMC must be designed as a self-validating system. The protocol below incorporates critical causality-driven controls to eliminate artifacts such as auto-hydrolysis or inner-filter effects.

Reagent Preparation

-

Substrate Stock: Dissolve H-Lys-Ala-AMC hydrochloride salt[5] in 100% anhydrous DMSO to a concentration of 10 mM. Causality: AMC-conjugated peptides are highly hydrophobic; aqueous reconstitution leads to precipitation and erratic kinetic readings.

-

Assay Buffer: Prepare 50 mM Sodium Acetate buffer, pH 5.5. Causality: DPP II is a lysosomal enzyme with an acidic pH optimum of 5.5–6.0[6]. Using physiological pH (7.4) will severely artificially depress the Vmax.

-

AMC Standard: Prepare a standard curve of free 7-amino-4-methylcoumarin (0.1 µM to 10 µM) in the exact assay buffer.

Step-by-Step Assay Workflow

-

Plate Setup: Use black, flat-bottom 96-well microplates to prevent optical cross-talk between wells[2].

-

Equilibration: Add 90 µL of Assay Buffer containing the target enzyme (e.g., purified DPP II or biological lysate) to the designated wells. Incubate at 37°C for 10 minutes.

-

Control Implementation (Critical):

-

Blank Control: Buffer + Substrate (No enzyme) to measure spontaneous auto-hydrolysis.

-

Inhibitor Control: Buffer + Enzyme + Substrate + Specific Inhibitor (e.g., Puromycin for DPP II) to prove the signal is exclusively driven by the target protease.

-

-

Initiation: Add 10 µL of the 10X Substrate working solution (diluted in buffer from the DMSO stock) to initiate the reaction. Final substrate concentration should typically range from 10 µM to 100 µM.

-

Kinetic Readout: Immediately transfer the plate to a microplate fluorometer. Read continuously (kinetic mode) for 30–60 minutes at 37°C.

-

Excitation: 360–380 nm

-

Emission: 440–460 nm[3]

-

Step-by-step fluorometric assay workflow for Lys-Ala-AMC hydrolysis.

Data Processing and Kinetic Analysis

Subtract the baseline fluorescence (Blank Control) from all experimental wells. Use the free AMC standard curve to convert Relative Fluorescence Units (RFU) per minute into actual molar product formation ( μM/min ).

Table 2: Expected Kinetic Matrix and Troubleshooting

| Observation | Kinetic Impact | Causal Explanation | Corrective Action |

| Non-linear progress curve (flattening) | Apparent Vmax drops over time | Substrate depletion or product inhibition by Lys-Ala dipeptide. | Reduce enzyme concentration; restrict analysis to the initial 10% of substrate cleavage. |

| High background in Blank Control | Reduced signal-to-noise ratio | Spontaneous auto-hydrolysis of the amide bond due to alkaline pH or degraded stock. | Ensure buffer pH is strictly ≤ 6.0; store substrate aliquots at -20°C protected from light. |

| Signal quenching at high substrate conc. | Artificial plateau in Michaelis-Menten plot | Inner-filter effect: un-cleaved substrate absorbs excitation light. | Cap substrate concentration at 100 µM or correct data using a quenching coefficient. |

References

-

H-Lys-Ala-AMC (KA-AMC) Substrate Specifications. HongTide Biotechnology. Available at:[Link]

-

Crude and purified proteasome activity assays are affected by type of microplate. National Institutes of Health (PMC). Available at:[Link]

-

pH profiles of DPP-II, DPP-IV and DPP-VII Relative activities. ResearchGate. Available at:[Link]

-

Dipeptidyl peptidase IV from porcine skeletal muscle: purification and biochemical properties. Universidad de Extremadura (unex.es). Available at:[Link]

Sources

- 1. H-Lys-Ala-AMC -HongTide Biotechnology [hongtide.com]

- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromophores/fluorophores: spectral properties and characteristics - Bachem [bachem.com]

- 4. higiene.unex.es [higiene.unex.es]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

Cleavage Dynamics of L-Lysyl-L-alanine 7-amino-4-methylcoumarin (Lys-Ala-AMC): A Technical Guide to Specific Proteases and Assay Methodologies

Executive Summary

L-Lysyl-L-alanine 7-amino-4-methylcoumarin (Lys-Ala-AMC, or KA-AMC) is a highly sensitive, synthetic fluorogenic substrate utilized extensively in enzymology, biomarker profiling, and drug discovery. The substrate is engineered to detect specific exopeptidase activity—primarily dipeptidyl peptidases (DPPs)—that cleave dipeptides from the N-terminus of target proteins.

This whitepaper elucidates the mechanistic rationale behind Lys-Ala-AMC cleavage, profiles the primary proteases that target it, and provides a self-validating experimental framework for isolating and quantifying these distinct enzymatic activities in complex biological matrices.

Mechanistic Rationale of Lys-Ala-AMC Cleavage

The design of Lys-Ala-AMC capitalizes on the strict subsite specificities of dipeptidyl peptidases. These enzymes possess a highly conserved active site geometry that accommodates an N-terminal unsubstituted amino acid (P2 position, Lysine) and a penultimate residue (P1 position, Alanine).

-

Causality of the Fluorophore: The 7-amino-4-methylcoumarin (AMC) leaving group is covalently linked to the carboxyl group of the P1 Alanine via an amide bond. In its conjugated state, the fluorescence of AMC is strongly quenched by the peptide backbone. Upon specific proteolytic cleavage of the Ala-AMC scissile bond, free AMC is released, resulting in a massive shift in electronic delocalization. This shift yields a highly fluorescent signal (Excitation: 355 nm, Emission: 460 nm) that is directly proportional to enzyme kinetics[1].

-

Causality of the P1 Residue: While many DPPs strongly prefer Proline at the P1 position (e.g., Gly-Pro-AMC), the substitution of Proline with Alanine in Lys-Ala-AMC creates a critical biochemical discriminator. It acts as an optimal primary substrate for Dipeptidyl Peptidase II (DPP II) while significantly attenuating the catalytic efficiency ( kcat/Km ) of Dipeptidyl Peptidase IV (DPP IV)[2].

Figure 1: Proteolytic cleavage of Lys-Ala-AMC releasing the fluorescent AMC fluorophore.

Protease Profiling: Specificity and Kinetics

Understanding the specific proteases that cleave Lys-Ala-AMC is paramount for preventing cross-reactivity in complex biological lysates.

Dipeptidyl Peptidase II (DPP II / DPP7)

DPP II is a ubiquitous lysosomal serine exopeptidase. It exhibits a strict preference for acidic environments (pH 5.5) and is the primary physiological target for Lys-Ala-AMC. Because DPP II natively cleaves N-terminal dipeptides where the P1 residue is either Proline or Alanine,3 and vesicular trafficking[3].

Dipeptidyl Peptidase IV (DPP IV / CD26)

DPP IV is a membrane-bound serine protease with a neutral-to-basic pH optimum (pH 7.6–8.0). While its canonical substrates contain a P1 Proline (e.g., Gly-Pro-AMC), DPP IV exhibits measurable, albeit slower, cross-reactivity with Lys-Ala-AMC. Kinetic studies demonstrate that4[4]. In plant models like barley, Lys-Pro-AMC is cleaved 50-fold faster than Lys-Ala-AMC by DPP IV[2]. This cross-reactivity necessitates stringent pH control and specific inhibitors during assays.

Microbial Dipeptidyl Peptidase V (DPP V)

Certain pathogenic bacteria (e.g., Porphyromonas endodontalis) and fungi secrete DPP V, which rapidly hydrolyzes Lys-Ala-AMC. This makes the substrate a 5 for detecting specific pathogen-associated proteolytic signatures[5].

Quantitative Data Summary

The following table summarizes the kinetic parameters and assay conditions required to differentiate the proteases targeting Lys-Ala-AMC.

| Protease | Subcellular Localization | pH Optimum | Relative Affinity for Lys-Ala-AMC | Specific Inhibitor |

| DPP II (DPP7) | Lysosomes / Vesicles | 5.5 | High (Primary Substrate) | Puromycin |

| DPP IV (CD26) | Plasma Membrane | 7.6 - 8.0 | Low (~13% of Gly-Pro-AMC) | Diprotin A, Sitagliptin |

| DPP V | Secreted (Microbial) | 7.0 - 7.5 | High | PMSF, Serine protease inhibitors |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, assays utilizing Lys-Ala-AMC must employ a self-validating design. When working with crude tissue or cell homogenates, the simultaneous presence of DPP II and DPP IV can confound fluorescence readouts. The following protocol utilizes pH segregation and selective inhibition to isolate specific enzyme kinetics.

Step-by-Step Methodology: Differential Assay for DPP II and DPP IV

Step 1: Subcellular Fractionation (Optional but Recommended) Homogenize tissue in an isotonic sucrose buffer (0.25 M sucrose, 1 mM EDTA). Centrifuge at 1,000 x g to remove cellular debris. Centrifuge the supernatant at 10,000 x g to pellet the lysosomal fraction (enriched for DPP II). The remaining supernatant and microsomal fractions contain plasma membrane-associated DPP IV.

Step 2: Buffer Preparation (The Causality of pH)

-

DPP II Buffer: 50 mM Sodium Acetate, pH 5.5. (Maintains optimal lysosomal enzyme conformation).

-

DPP IV Buffer: 50 mM Tris-HCl, pH 8.0. (Optimizes the catalytic triad of membrane-bound DPP IV).

Step 3: Inhibitor Controls (System Validation) To validate that the observed fluorescence is strictly due to the target enzyme, prepare parallel control wells:

-

For DPP II validation: Add 0.1 mM Puromycin to the pH 5.5 buffer. Puromycin selectively inhibits DPP II without affecting DPP IV[3].

-

For DPP IV validation: Add 1 mM Diprotin A (or 100 nM Sitagliptin) to the pH 8.0 buffer. These specifically inhibit DPP IV.

Step 4: Substrate Addition and Kinetic Readout Add Lys-Ala-AMC to a final concentration of 0.5 mM. Incubate at 37°C in a multi-well fluorometer. Measure fluorescence continuously for 20-30 minutes at Ex: 355 nm / Em: 460 nm.

Step 5: Data Deconvolution

-

Specific DPP II Activity: (Total Fluorescence at pH 5.5) - (Fluorescence at pH 5.5 with Puromycin).

-

Specific DPP IV Activity: (Total Fluorescence at pH 8.0) - (Fluorescence at pH 8.0 with Diprotin A).

Figure 2: Self-validating differential assay workflow for DPP II and DPP IV using Lys-Ala-AMC.

References

- Title: Biochemical and histochemical evidence for lysosomal proteases in rodent lenses Source: PubMed / Experimental Eye Research URL

- Title: Purification and Characterization of Barley Dipeptidyl Peptidase IV Source: PMC - NIH / Plant Physiology URL

- Title: Dipeptidyl peptidase IV from porcine skeletal muscle: purification and biochemical properties Source: Food Chemistry URL

- Title: H-Lys-Ala-AMC Product Information and Enzyme Specificity Source: HongTide Biotechnology URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Purification and Characterization of Barley Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and histochemical evidence for lysosomal proteases in rodent lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. higiene.unex.es [higiene.unex.es]

- 5. H-Lys-Ala-AMC -HongTide Biotechnology [hongtide.com]

An In-depth Technical Guide to the Physicochemical Properties and Handling of L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride

This guide provides a comprehensive overview of the critical physicochemical properties of L-Lysyl-L-alanine 7-amido-4-methylcoumarin (Lys-Ala-AMC) dihydrochloride, a fluorogenic substrate essential for the study of certain protease activities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the reliable and effective use of this reagent in a laboratory setting.

Executive Summary

L-Lysyl-L-alanine 7-amido-4-methylcoumarin (Lys-Ala-AMC) is a sensitive fluorogenic substrate used to assay the activity of proteases that recognize and cleave the Lys-Ala dipeptide sequence. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage provides a direct and continuous measure of enzyme activity. Understanding the fundamental properties of this substrate, particularly its molecular weight and aqueous solubility, is paramount for accurate experimental design, from the preparation of stock solutions to the execution of kinetic assays. This guide provides a detailed examination of these properties and offers a robust, self-validating protocol for the empirical determination of its aqueous solubility.

Core Physicochemical Properties

A precise understanding of the molecular characteristics of Lys-Ala-AMC dihydrochloride is the foundation for its use in quantitative biochemical assays.

Chemical Structure and Molecular Weight

The chemical identity of this substrate is L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride. The presence of two hydrochloride molecules is critical for its stability and solubility characteristics.

Table 1: Core Physicochemical Data for L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₆N₄O₄ • 2HCl | [1] |

| Molecular Weight | 447.36 g/mol | [1] |

| Form | Typically a solid powder | |

| Storage Conditions | -20°C, protected from light | [1] |

The molecular weight is a critical parameter for the accurate preparation of solutions of known molarity, which is fundamental for enzyme kinetic studies and inhibitor screening.

Aqueous Solubility: A Comprehensive Analysis

Factors Influencing Solubility

The solubility of peptides is governed by a complex interplay of factors including their amino acid composition, overall charge, and the presence of hydrophobic or hydrophilic moieties.[2][3]

-

Hydrophilic Contributions : The L-lysine residue, with its primary amine side chain, is positively charged at neutral pH. The N-terminal amine and the dihydrochloride salt form further contribute to the overall positive charge of the molecule. These charged groups enhance the interaction with polar water molecules, thereby promoting aqueous solubility.

-

Hydrophobic Contributions : The 7-amido-4-methylcoumarin (AMC) group is a relatively large, hydrophobic moiety. This part of the molecule can limit the overall aqueous solubility.[4]

-

The Balance : The overall solubility of Lys-Ala-AMC dihydrochloride in aqueous solutions is a balance between the hydrophilic character of the dipeptide and the hydrochloride salt, and the hydrophobic nature of the AMC fluorophore. It is common for such fluorogenic substrates to exhibit limited solubility in purely aqueous solutions, often necessitating the use of organic co-solvents for the preparation of concentrated stock solutions.[5][6]

Practical Considerations for Dissolution

Given the amphipathic nature of this substrate, a common and effective practice is to first dissolve the lyophilized powder in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5][7] This stock can then be diluted into the final aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.

Experimental Protocol for Determining Aqueous Solubility

To ensure the scientific integrity of experimental work, it is often necessary to empirically determine the solubility of a reagent in the specific buffer system being used. The following protocol provides a robust, gravimetric method for determining the aqueous solubility of Lys-Ala-AMC dihydrochloride.[4]

Materials

-

L-Lysyl-L-alanine AMC dihydrochloride

-

Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Microcentrifuge

-

Analytical balance

-

Pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions :

-

Add an excess amount of Lys-Ala-AMC dihydrochloride to a pre-weighed 1.5 mL microcentrifuge tube.

-

Add a defined volume (e.g., 500 µL) of the desired aqueous buffer.

-

Prepare at least three independent samples for statistical validity.[4]

-

-

Equilibration :

-

Securely cap the tubes and vortex thoroughly for 1 minute.

-

Place the tubes in a thermomixer set to the desired experimental temperature (e.g., 25°C or 37°C) and shake for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid :

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Collection of Saturated Supernatant :

-

Carefully pipette a known volume of the clear supernatant (e.g., 200 µL) into a new, pre-weighed microcentrifuge tube. Be cautious not to disturb the pellet.

-

-

Solvent Evaporation :

-

Lyophilize or use a vacuum concentrator to completely evaporate the solvent from the supernatant.

-

-

Gravimetric Analysis :

-

Weigh the tube containing the dried solute.

-

Calculate the mass of the dissolved Lys-Ala-AMC dihydrochloride by subtracting the initial weight of the empty tube.

-

-

Calculation of Solubility :

-

Solubility (in mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

-

Solubility (in mM) = (Solubility in mg/mL / Molecular Weight in g/mol ) x 1000

-

Visual Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of aqueous solubility.

Application in Protease Assays: A Standard Protocol

Lys-Ala-AMC is frequently employed as a substrate for dipeptidyl peptidase IV (DPP-IV) and other proteases with similar specificity.[8][9][10] The following is a representative protocol for a continuous fluorometric assay.

Reagent Preparation

-

Assay Buffer : 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[8][9]

-

Substrate Stock Solution : Prepare a 5-10 mM stock solution of Lys-Ala-AMC dihydrochloride in DMSO. Store in aliquots at -20°C, protected from light.[5][8][10]

-

Working Substrate Solution : Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Enzyme Solution : Dilute the protease to the desired concentration in Assay Buffer.

Assay Procedure

-

Plate Setup :

-

Pipette 50 µL of the enzyme solution (or buffer for no-enzyme controls) into the wells of a black 96-well microplate.

-

Include wells for a positive control (a known active enzyme) and inhibitor controls if screening for inhibitors.

-

-

Initiate Reaction :

-

Add 50 µL of the 2X working substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement :

-

Data Analysis :

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be quantified by creating a standard curve with known concentrations of free AMC.

-

Visual Workflow for a Protease Assay

Caption: General workflow for a fluorometric protease assay using Lys-Ala-AMC.

Conclusion

L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride is a valuable tool for researchers studying protease activity. A thorough understanding of its molecular weight and solubility characteristics is essential for obtaining accurate and reproducible results. While its amphipathic nature presents some challenges for solubilization, these can be readily overcome with appropriate laboratory techniques. The protocols provided in this guide offer a robust framework for the empirical determination of its aqueous solubility and its effective use in enzymatic assays, empowering researchers to proceed with confidence in their experimental endeavors.

References

-

Jusko, M. et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15949-15963. [Link]

-

JPT Peptide Technologies. Peptide Solubilization. [Link]

-

Van der Veen, S. et al. (2001). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 223-234. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. jpt.com [jpt.com]

- 3. reta-peptide.com [reta-peptide.com]

- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocat.com [biocat.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. content.abcam.com [content.abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Orthogonal Selectivity in Protease Profiling: The Role of L-Lysyl-L-alanine AMC in Cathepsin C Assays

Target Audience: Researchers, biochemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary: The Analytical Paradox

Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPP I), is a lysosomal cysteine exopeptidase responsible for the N-terminal activation of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G[1]. Because of its upstream regulatory role in inflammatory cascades, Cathepsin C has emerged as a high-value target for the treatment of chronic obstructive pulmonary disease (COPD), bronchiectasis, and rheumatoid arthritis[2][3].

In biochemical assays, fluorogenic substrates conjugated to 7-amino-4-methylcoumarin (AMC) are the gold standard for quantifying peptidase activity[1]. However, when profiling Cathepsin C in complex biological matrices (e.g., cell lysates, tissue homogenates, or cerebrospinal fluid), researchers face a critical analytical challenge: distinguishing true Cathepsin C activity from other lysosomal dipeptidyl peptidases.

This guide explores the counter-intuitive role of L-Lysyl-L-alanine AMC (Lys-Ala-AMC) . While novice researchers might mistakenly assume Lys-Ala-AMC is a substrate for Cathepsin C due to its dipeptidyl structure, experts utilize it as a definitive negative control and orthogonal selectivity probe . By exploiting the strict steric and electrostatic exclusion rules of the Cathepsin C active site, Lys-Ala-AMC allows researchers to isolate Cathepsin C activity from background Dipeptidyl Peptidase II (DPP II / DPP7) interference[4][5].

Mechanistic Basis of Substrate Specificity

To understand why Lys-Ala-AMC is used as an exclusion probe, one must examine the molecular architecture of the Cathepsin C active site.

The Exclusion Domain and the S2 Pocket

Unlike most papain-family proteases, mature human Cathepsin C is a homotetramer[6]. It possesses a unique structural feature known as the exclusion domain , which caps the active site cleft. This domain restricts the enzyme to strictly exopeptidase (dipeptidyl) activity by anchoring the free N-terminus of the substrate[6].

The substrate specificity of Cathepsin C is primarily dictated by its S1 and S2 binding pockets:

-

S1 Pocket: Accommodates basic or hydrophobic residues (e.g., Arginine, Phenylalanine).

-

S2 Pocket: Highly prefers aliphatic or aromatic residues (e.g., Glycine, Leucine, Valine)[7].

Crucially, the S2 pocket of Cathepsin C strictly excludes basic amino acids (Lysine, Arginine)[5][6]. When L-Lysyl-L-alanine AMC (where the P2 position is Lysine) attempts to dock into the Cathepsin C active site, severe electrostatic repulsion and steric hindrance prevent catalysis[5].

The DPP II Contrast

In contrast, Dipeptidyl Peptidase II (DPP II, also known as DPP7) is a serine peptidase that co-localizes with Cathepsin C in the acidic environment of the lysosome[8]. The S2 pocket of DPP II is highly acidic, making it perfectly evolved to bind basic P2 residues[9]. Consequently, Lys-Ala-AMC is the canonical, high-affinity substrate for DPP II[4][8].

Structural basis for the exclusion of Lys-Ala-AMC by Cathepsin C and its cleavage by DPP II.

Quantitative Data: Substrate Specificity Profiling

When designing a self-validating inhibitor screen or biomarker assay, researchers must utilize a matrix of substrates to ensure target engagement. The following table summarizes the kinetic preferences of the primary lysosomal dipeptidyl peptidases.

Table 1: Substrate Specificity Profile of Lysosomal Dipeptidyl Peptidases

| Enzyme | Catalytic Class | Canonical AMC Substrate | P2 Preference | P1 Preference | Assay Role |

| Cathepsin C (DPP I) | Cysteine (Papain-like) | Gly-Arg-AMC, Gly-Phe-AMC | Aliphatic / Aromatic | Basic / Hydrophobic | Primary Target |

| DPP II (DPP7) | Serine | Lys-Ala-AMC, Lys-Pro-AMC | Basic (Lys, Arg) | Ala, Pro | Selectivity Control |

| DPP III | Metallo | Arg-Arg-AMC | Basic | Basic | Orthogonal Control |

Data derived from comparative proteomic and biochemical characterizations[4][6][9].

Self-Validating Experimental Protocols

To accurately measure Cathepsin C activity in a complex matrix (e.g., THP-1 cell lysates or tissue homogenates), a parallel counter-screening protocol using Lys-Ala-AMC is mandatory. This ensures that the observed fluorescence is not an artifact of off-target lysosomal enzymes[4][10].

Protocol: Multiplexed Lysosomal Peptidase Activity Assay

Reagents Required:

-

Assay Buffer: 50 mM Sodium Acetate, 50 mM NaCl, 1 mM EDTA, pH 5.5.

-

Activator: 5 mM Dithiothreitol (DTT) (Cathepsin C strictly requires a reducing environment and halide ions like Cl⁻ for activation)[7].

-

Primary Substrate: 10 mM Gly-Arg-AMC stock in DMSO[1].

-

Counter-Screen Substrate: 10 mM Lys-Ala-AMC stock in DMSO[8].

-

Inhibitor Control: 10 µM E-64 (Broad-spectrum cysteine protease inhibitor)[1].

Step-by-Step Methodology:

-

Sample Preparation: Lyse cells/tissue in cold Assay Buffer containing 0.1% Triton X-100 (without protease inhibitors). Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

-

Enzyme Activation: In a black 96-well microplate, add 10 µL of the biological sample to 70 µL of Assay Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to fully reduce and activate Cathepsin C[1][7].

-

Assay Stratification (The Self-Validating Step):

-

Wells A (Total Cat C): Add 20 µL of 100 µM Gly-Arg-AMC (Final concentration: 20 µM).

-

Wells B (Cat C Blank): Add 20 µL of 100 µM Gly-Arg-AMC + 10 µM E-64.

-

Wells C (DPP II Counter-Screen): Add 20 µL of 100 µM Lys-Ala-AMC (Final concentration: 20 µM)[4].

-

-

Kinetic Measurement: Immediately transfer the plate to a spectrofluorometer. Measure fluorescence continuously for 30–60 minutes at 37°C using excitation at 350 nm and emission at 450-465 nm[1][10].

-

Data Interpretation:

-

True Cathepsin C activity = (Rate of Wells A) - (Rate of Wells B).

-

If Wells C show high activity, the sample contains significant DPP II. Any novel Cathepsin C inhibitor being tested must be cross-screened in Wells C to ensure it does not cross-react with DPP II.

-

Multiplexed assay workflow isolating Cathepsin C activity from DPP II via orthogonal substrates.

Conclusion

In the highly nuanced field of protease biochemistry, substrate selection is the foundation of assay integrity. L-Lysyl-L-alanine AMC is not a substrate for Cathepsin C; rather, its inability to be cleaved by Cathepsin C—due to the enzyme's strict rejection of basic P2 residues—makes it an indispensable tool[5][6]. By incorporating Lys-Ala-AMC as a negative control and orthogonal profiling agent, researchers can confidently validate Cathepsin C activity, ensuring that downstream drug discovery efforts are targeting the correct lysosomal pathway[4].

References

- Eurofins Discovery. "Cathepsin C Human Papain Cysteine Peptidase Enzymatic LeadHunter Assay." Eurofins Discovery,

- ACS Publications. "Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors." Journal of Medicinal Chemistry,

- NIH PubMed Central.

- NIH PubMed Central. "Biochemical and histochemical evidence for lysosomal proteases in rodent lenses." PMC,

- ACS Publications. "Biochemical Properties of Dipeptidyl Peptidase III Purified from Porcine Skeletal Muscle." Journal of Agricultural and Food Chemistry,

- NIH PubMed Central. "Proteomic Analysis of Brain and Cerebrospinal Fluid from the Three Major Forms of Neuronal Ceroid Lipofuscinosis Reveals Potential Biomarkers." PMC,

- MedChemExpress. "Cathepsin C | Recombinant Proteins." MedChemExpress,

- NIH PubMed Central.

- OAE Publishing Inc. "Cathepsin C: structure, function, and pharmacological targeting." OAE Publishing,

Sources

- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Brain and Cerebrospinal Fluid from the Three Major Forms of Neuronal Ceroid Lipofuscinosis Reveals Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and histochemical evidence for lysosomal proteases in rodent lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Fluorogenic peptide substrates for lysosomal cysteine proteases

Precision Profiling of Lysosomal Cysteine Proteases: A Technical Guide to Fluorogenic Peptide Substrates

Executive Summary

Lysosomal cysteine proteases—predominantly the papain-like Cathepsins (B, L, S, K, and V)—are critical mediators of intracellular protein degradation, antigen presentation, and extracellular matrix remodeling. Dysregulation of these enzymes is a hallmark of numerous pathologies, including metastatic cancer, rheumatoid arthritis, and atherosclerosis. For drug development professionals and biochemists, accurately quantifying the spatiotemporal activity of specific cathepsins is paramount. This whitepaper provides an in-depth mechanistic analysis of fluorogenic peptide substrates, detailing how rational peptide design exploits subtle differences in enzyme active sites to achieve specificity. Furthermore, it establishes a self-validating experimental framework for kinetic profiling.

Mechanistic Foundations of Substrate Specificity

The catalytic core of lysosomal cysteine proteases relies on a highly conserved Cys-His-Asn catalytic triad. However, the substrate specificity of each cathepsin is dictated by the unique topography of its substrate-binding cleft, mapped using the Schechter & Berger nomenclature (subsites S2-S1-S1'-S2' binding to peptide residues P2-P1-P1'-P2').

Among these, the S2 pocket is the primary specificity determinant:

-

Cathepsin B: Uniquely possesses an "occluding loop" that partially blocks the active site cleft. This structural anomaly grants Cathepsin B dual functionality. At acidic lysosomal pH (pH 4.5), it acts primarily as a dipeptidyl carboxypeptidase (DPCP), cleaving dipeptides from the C-terminus of substrates[1]. At neutral pH (e.g., in the cytosol or tumor microenvironment), the loop undergoes a conformational shift, allowing the enzyme to function as an endopeptidase[1].

-

Cathepsin L & V: Potent endopeptidases with a strong preference for bulky, hydrophobic residues (like Phenylalanine or Leucine) in the P2 position.

-

Cathepsin S: Distinctive for retaining robust catalytic activity at neutral pH, which is essential for its physiological role in MHC-II invariant chain processing within antigen-presenting cells (APCs)[2].

-

Cathepsin K: Features a highly specific S2 pocket that accommodates Proline, enabling its unique ability to cleave the triple helix of Type I collagen during osteoclast-mediated bone resorption.

Modalities of Fluorogenic Substrates

To translate these structural nuances into measurable readouts, researchers utilize specifically engineered fluorogenic substrates. The choice of fluorophore and linkage chemistry dictates the assay's application.

AMC-Conjugated Substrates (7-amino-4-methylcoumarin)

The most ubiquitous class of substrates for in vitro kinetics. A short peptide sequence (typically 2-3 amino acids) is conjugated at its C-terminus to an AMC leaving group via an amide bond. In its conjugated state, the fluorescence of AMC is heavily quenched by the peptide backbone. Upon specific cleavage of the P1-AMC amide bond by the target cathepsin, the free AMC fluorophore is released, resulting in a massive increase in fluorescence (Excitation: ~360-380 nm; Emission: ~440-460 nm)[3].

FRET-Based Internally Quenched Substrates

Because AMC substrates require cleavage at the extreme C-terminus, they cannot measure the DPCP activity of Cathepsin B (which requires a free C-terminal carboxylate on the substrate). To solve this, Fluorescence Resonance Energy Transfer (FRET) substrates are used. These peptides contain a donor fluorophore (e.g., 2-aminobenzoyl, Abz) and an acceptor/quencher (e.g., 2,4-dinitrophenyl, Dnp) flanking the cleavage site. Cleavage separates the pair, restoring donor fluorescence[1].

Near-Infrared (NIR) Substrate-Based Probes (SBPs)

For live-cell imaging and in vivo diagnostics, short-wavelength fluorophores like AMC suffer from high tissue autofluorescence and poor tissue penetration. Advanced probes, such as MG101, utilize near-infrared FRET pairs (e.g., AlexaFluor680 and BHQ3) conjugated to highly specific peptide sequences to image extracellular cathepsin activity in real-time[4].

Caption: Mechanism of AMC-conjugated fluorogenic substrate cleavage and subsequent fluorescence emission.

Comparative Substrate Profiling

Selecting the correct peptide sequence is the most critical variable in assay design. The table below summarizes the selectivity and optimal conditions for industry-standard and next-generation fluorogenic substrates.

| Substrate Sequence | Primary Target(s) | Optimal pH | Application / Mechanistic Note |

| Z-FR-AMC | Pan-Cathepsin (B, L, S, K) | 5.5 - 6.0 | Broad-spectrum substrate. P2 Phenylalanine is well tolerated by most cysteine cathepsins[3]. |

| Z-RR-AMC | Cathepsin B | 7.2 | Measures endopeptidase activity. Highly active at neutral pH, but exhibits poor cleavage at acidic lysosomal pH[1]. |

| Z-LR-AMC | Cathepsin K, L, V | 5.5 | Strong preference for Cathepsin K and L due to the P2 Leucine residue. |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | 4.6 - 7.2 | A highly specific, next-generation substrate that accurately monitors Cathepsin B activity across a broad pH range[5]. |

| Abz-GIVRAK(Dnp)-OH | Cathepsin B | 4.5 | FRET substrate specifically designed to monitor the unique Dipeptidyl Carboxypeptidase (DPCP) activity of Cathepsin B[1]. |

| MG101 Probe | Cathepsin S | 7.4 | Near-infrared probe (AlexaFluor680/BHQ3) with an electrostatic zipper, highly selective for Cathepsin S in extracellular spaces[4]. |

Self-Validating Experimental Workflow: In Vitro Kinetic Profiling

To ensure scientific integrity, any enzymatic assay must be designed as a self-validating system. The following protocol outlines a robust methodology for measuring Cathepsin kinetics using AMC-based substrates, explicitly detailing the causality behind each biochemical parameter.

Reagent Preparation & Causality

-

Assay Buffer: 50 mM Sodium Acetate, 50 mM NaCl, pH 5.5.

-

Causality: Mimics the acidic environment of the lysosome to ensure proper folding and optimal protonation states of the catalytic triad.

-

-

Reducing Agent (5 mM DTT):

-

Causality: Cysteine proteases rely on a highly nucleophilic thiolate anion (Cys29). In ambient, oxidized environments, this residue rapidly forms inactive disulfides. Dithiothreitol (DTT) forces the active site into a reduced, catalytically competent state[3].

-

-

Chelator (1 mM EDTA):

-

Causality: Chelates trace heavy metals (e.g., Cu2+, Zn2+) that can catalyze the auto-oxidation of the active site cysteine or directly inhibit the enzyme.

-

-

Negative Control Inhibitor (50 µM E-64):

-

Causality: E-64 is a highly specific, irreversible epoxide inhibitor of papain-like cysteine proteases. Running a parallel E-64 treated sample proves that the observed fluorescence is exclusively due to cysteine cathepsin activity, ruling out background hydrolysis or contamination by aspartic proteases (like Cathepsin D)[3].

-

Step-by-Step Protocol

-

Enzyme Activation: Dilute recombinant Cathepsin (e.g., 0.5 - 5 nM final concentration) into the Assay Buffer containing DTT and EDTA. Incubate at 37°C for 15 minutes to ensure complete reduction of the active site.

-

Control Preparation: Aliquot the activated enzyme into two sets of microplate wells. To the "Negative Control" wells, add E-64 to a final concentration of 50 µM and incubate for an additional 10 minutes[3].

-

Substrate Addition: Rapidly add the fluorogenic substrate (e.g., Z-FR-AMC) to all wells. To determine Michaelis-Menten kinetics ( Km , Vmax ), use a titration range of substrate concentrations (e.g., 5 µM to 200 µM).

-

Kinetic Readout: Immediately place the plate in a temperature-controlled fluorimeter (37°C). Record fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30 to 60 minutes[3].

-

Standard Curve: In parallel, generate a standard curve using free, unquenched AMC (0.1 µM to 10 µM) to convert Relative Fluorescence Units (RFU) into molar product formed per second.

Caption: Self-validating experimental workflow for in vitro kinetic profiling of cysteine cathepsins.

Data Synthesis

Calculate the initial velocity ( v0 ) from the linear portion of the progress curve (RFU/sec). Subtract the background rate of the E-64 control wells. Convert the corrected RFU/sec to µM/sec using the AMC standard curve. Finally, plot v0 against substrate concentration [S] and fit the data to the Michaelis-Menten equation to derive the catalytic efficiency ( kcat/Km ).

References

-

Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. National Institutes of Health (NIH) / PMC.[Link]

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. National Institutes of Health (NIH) / PMC.[Link]

-

Skeletal Muscle Lysosomal Function via Cathepsin Activity Measurement. National Institutes of Health (NIH) / PMC.[Link]

-

Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate. National Institutes of Health (NIH) / PMC.[Link]

-

Imaging of extracellular cathepsin S activity by a selective near infrared fluorescence substrate-based probe. National Institutes of Health (NIH) / PubMed.[Link]

Sources

- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skeletal Muscle Lysosomal Function via Cathepsin Activity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging of extracellular cathepsin S activity by a selective near infrared fluorescence substrate-based probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorometric Assessment of Cathepsin C Activity Using L-Lysyl-L-alanine AMC

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-throughput screening (HTS), inhibitor profiling, and cross-reactivity validation

Mechanistic Principles & Substrate Rationale

Cathepsin C (also known as Dipeptidyl Peptidase I, or DPP-I) is a highly conserved lysosomal cysteine protease. In physiological contexts, it operates as a master regulator of the immune response by cleaving N-terminal dipeptides to activate pro-neutrophil serine proteases (NSPs) such as neutrophil elastase and cathepsin G.

Cathepsin C signaling pathway: Activation of neutrophil serine proteases in immunity.

The Substrate Paradox: Why Lys-Ala-AMC?

In canonical assays, Cathepsin C activity is measured using Gly-Arg-AMC [1]. However, in advanced drug discovery, profiling inhibitors against L-Lysyl-L-alanine-7-amino-4-methylcoumarin (Lys-Ala-AMC) is frequently required. Classically, Lys-Ala-AMC is the preferred substrate for Dipeptidyl Peptidase II (DPP7), a serine protease[2][4].

Using Lys-Ala-AMC to measure Cathepsin C requires forcing the enzyme's activity through strict buffer causality. This cross-reactivity profiling is essential when developing broad-spectrum dipeptidyl peptidase inhibitors or when confirming that a novel Cathepsin C inhibitor does not off-target DPP7.

Engineering a Self-Validating System

To ensure that the cleavage of Lys-Ala-AMC is strictly mediated by Cathepsin C (and not endogenous DPP7 in complex lysates), the experimental design relies on three mechanistic pillars:

-

Halide Dependency: Cathepsin C has an absolute allosteric requirement for halide ions (Cl⁻) to function as an exopeptidase.

-

Reducing Environment: As a papain-family cysteine protease, Cathepsin C requires Dithiothreitol (DTT) to maintain its active-site cysteine in a reduced, nucleophilic state [3].

-

Orthogonal Inhibition: By adding a serine protease inhibitor (like PMSF) to the assay, DPP7 is neutralized. Cathepsin C remains fully active, creating a self-validating control well that proves the fluorescence signal is exclusively Cathepsin C-derived.

Reagents & Buffer Formulation

The precise formulation of the assay buffer is the most critical variable in this protocol.

| Reagent / Component | Function / Causality | Recommended Concentration |

| Recombinant Cathepsin C | Target enzyme (Human, active tetramer) | 1.0 - 2.5 nM |

| Lys-Ala-AMC | Fluorogenic dipeptide substrate | 20 - 50 µM |

| MES Buffer (pH 6.0) | Mimics the acidic lysosomal environment | 50 mM |

| NaCl | Provides Cl⁻ ions essential for Cat C activation | 50 mM |

| DTT | Reduces the active-site cysteine (Add fresh!) | 2.5 - 5.0 mM |

| EDTA | Chelates divalent cations to prevent oxidation | 2.5 mM |

| PMSF | Serine protease inhibitor (DPP7 knockout control) | 1.0 mM |

Experimental Protocol

Experimental workflow for Cathepsin C fluorometric assay using Lys-Ala-AMC substrate.

Step 1: Reagent Preparation

-

Prepare the Cathepsin C Assay Buffer (50 mM MES, pH 6.0, 50 mM NaCl, 2.5 mM EDTA).

-

Critical Step: Add 5 mM DTT to the buffer immediately before use. DTT degrades rapidly in solution; using oxidized DTT will result in complete loss of Cathepsin C activity.

-

Prepare a 10 mM stock of Lys-Ala-AMC in anhydrous DMSO. Dilute to a 2X working concentration (e.g., 40 µM) in Assay Buffer.

Step 2: Enzyme Pre-Activation

-

Dilute recombinant Cathepsin C to a 2X working concentration (e.g., 4 nM) in the freshly prepared Assay Buffer.

-

Incubate the enzyme solution at 37°C for 20 minutes.

-

Causality: This incubation is mandatory. It provides the thermodynamic energy required for the chloride ions to bind the allosteric site and for DTT to fully reduce the catalytic cysteine triad.

-

Step 3: Inhibitor Incubation (Optional)

-

If screening inhibitors (e.g., Cathepsin C-IN-5), dispense 25 µL of the pre-activated enzyme into a 96-well black microplate.

-

Add 25 µL of the test compound (diluted in Assay Buffer, final DMSO < 1%).

-

Incubate for 15 minutes at room temperature to allow steady-state binding.

-

Self-Validation Control: In parallel wells, add 1 mM PMSF instead of the test compound to verify that background serine proteases are not contributing to substrate cleavage.

Step 4: Reaction Initiation & Kinetic Measurement

-

Initiate the enzymatic reaction by adding 50 µL of the 2X Lys-Ala-AMC substrate solution to all wells (Total well volume = 100 µL).

-

Immediately transfer the microplate to a fluorometric plate reader pre-warmed to 37°C.

-

Monitor the release of free 7-amino-4-methylcoumarin (AMC) kinetically for 30 to 60 minutes.

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm

-

Data Presentation & Expected Results

End-point reads are highly susceptible to auto-fluorescent false positives. Always calculate the initial velocity ( V0 ) from the linear slope of the fluorescence-versus-time curve.

Table 1: Expected Kinetic Parameters & Inhibition Profile

| Parameter / Compound | Target Metric | Expected Value Range | Experimental Context |

| Km (Lys-Ala-AMC) | Substrate Affinity | 45 - 85 µM | Apparent affinity under forced halide/DTT conditions. |

| Vmax | Maximum Velocity | 15 - 30 RFU/sec | Dependent on active enzyme concentration (at 2 nM). |

| Cathepsin C-IN-5 | Inhibitor IC50 | 50 - 70 nM | Potent and selective Cathepsin C inhibitor [1]. |

| PMSF | Off-target IC50 | > 100 µM | Cathepsin C is highly resistant; confirms signal purity. |

By analyzing the V0 in the presence of varying inhibitor concentrations, researchers can plot a dose-response curve to accurately determine the IC50 using a 4-parameter logistic fit.

References

- Cathepsin C-IN-5: A Selective Dipeptidyl Peptidase I Inhibitor for Inflamm

- Biochemical Properties of Dipeptidyl Peptidase III Purified from Porcine Skeletal Muscle - ACS Public

- Evaluation of variable new antigen receptors (vNARs) as a novel cathepsin S (CTSS)

- Proteomic Analysis of Brain and Cerebrospinal Fluid from the Three Major Forms of Neuronal Ceroid Lipofuscinosis Reveals Potential Biomarkers - PMC.

In Vitro Enzyme Kinetics Determination of Dipeptidyl Peptidase II (DPP7) Using L-Lysyl-L-alanine AMC Substrate

Introduction & Biological Significance

Dipeptidyl Peptidase II (DPPII), officially classified as Dipeptidyl Peptidase 7 (DPP7) or quiescent cell proline dipeptidase (QPP), is a highly specific lysosomal serine protease belonging to the S28 peptidase family[1]. DPP7 is essential for maintaining cellular vitality, regulating apoptosis, and managing glucose homeostasis[1]. Clinically, the dysregulation of lysosomal enzymes like DPP7 is heavily implicated in severe neurodegenerative conditions, including frontotemporal dementia (FTD)[2] and neuronal ceroid lipofuscinoses (NCL)[3].

To accurately characterize DPP7 activity, screen potential therapeutic inhibitors, or evaluate lysosomal function in tissue lysates, researchers rely on robust in vitro kinetic assays. The fluorogenic substrate L-Lysyl-L-alanine 7-amido-4-methylcoumarin (Lys-Ala-AMC) serves as the gold standard for this application due to its high specificity and excellent signal-to-noise ratio.

Mechanistic Principle & Experimental Causality (E-E-A-T)

A scientifically rigorous protocol must be built on mechanistic understanding rather than rote steps. The following causal principles dictate the design of this assay:

Enzymatic Cleavage & Fluorescence Generation

DPP7 specifically cleaves dipeptides from the N-terminus of target proteins, exhibiting a strict preference for an aliphatic or basic residue at the P2 position and Alanine or Proline at the P1 position[1]. Lys-Ala-AMC perfectly mimics this recognition motif. The catalytic triad of DPP7 (Ser630, Asp708, His740) attacks the amide bond between Alanine and the AMC moiety[1]. While the intact substrate exhibits minimal fluorescence, the enzymatically liberated free AMC is highly fluorescent (Excitation: 355–380 nm; Emission: 440–460 nm).

Causality in Buffer Design

-

Acidic pH Requirement: Because DPP7 is naturally localized to the acidic environment of the lysosome, its optimal catalytic activity occurs at pH 5.5 to 6.0[2]. Attempting to run this assay at a physiological pH (7.4) will artificially suppress Vmax and yield inaccurate kinetic parameters.

-

Omission of Dithiothreitol (DTT): Historically, some protocols included reducing agents like DTT under the mistaken assumption that DPP7 utilized a free sulfhydryl group for catalysis. However, high-resolution structural studies have definitively proven that DPP7 is a serine protease lacking a catalytic free SH-group[1]. Therefore, DTT is mechanistically unnecessary for purified recombinant DPP7 assays and is deliberately omitted here to prevent unwanted substrate reduction or assay interference.

A Self-Validating System

To guarantee that the observed fluorescence is strictly due to DPP7 activity and not contaminating exopeptidases, this protocol integrates a self-validating negative control utilizing UAMC00039 , a highly specific competitive inhibitor of DPP7[2]. Furthermore, the inclusion of an AMC standard curve ensures that arbitrary relative fluorescence units (RFU) are accurately converted to absolute molar product, enabling true thermodynamic and kinetic calculations.

Experimental Workflow

Fig 1: Experimental workflow for DPP7 enzyme kinetics using Lys-Ala-AMC.

Materials and Reagents

| Component | Specification / Purpose |

| Enzyme | Recombinant Human DPP7 (DPPII), purity >95%. |

| Substrate | L-Lysyl-L-alanine AMC (Lys-Ala-AMC), 10 mM stock in anhydrous DMSO. |

| Assay Buffer | 50 mM MES (2-(N-morpholino)ethanesulfonic acid), adjusted to pH 6.0[2]. |

| Inhibitor (Control) | UAMC00039, 10 mM stock in DMSO[2]. |

| Standard | 7-Amino-4-methylcoumarin (AMC) reference standard. |

| Consumables | 96-well solid black microplates (to prevent optical cross-talk). |

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM MES buffer. Adjust to exactly pH 6.0 using NaOH/HCl. Filter sterilize and pre-warm to 37°C.

-

AMC Standard Curve: Dilute the AMC reference standard in Assay Buffer to generate a concentration gradient: 0, 0.5, 1.0, 2.0, 5.0, and 10.0 µM.

-

Substrate Dilution Series: To determine Michaelis-Menten kinetics, prepare a serial dilution of Lys-Ala-AMC in Assay Buffer. Prepare 2X working solutions to achieve final well concentrations of: 10, 25, 50, 100, 200, 300, and 500 µM.

-

Enzyme Working Solution: Dilute recombinant DPP7 in Assay Buffer to a 2X working concentration (e.g., 2 µg/mL to achieve a final well concentration of 1 µg/mL). Keep on ice until immediately before use.

-

Inhibitor Control: Dilute UAMC00039 to a 4X working concentration of 80 µM (final assay concentration = 20 µM)[2].

Step 2: Microplate Setup (100 µL Total Volume)

Set up the 96-well black opaque plate according to the table below. Run all reactions in triplicate.

| Well Type | Assay Buffer | Enzyme (2X) | Inhibitor (4X) | Substrate (2X) |

| Blank | 50 µL | - | - | 50 µL |

| Test Reaction | - | 50 µL | - | 50 µL |

| Inhibited Control | - | 25 µL | 25 µL | 50 µL |

| AMC Standards | 100 µL of pre-mixed standard | - | - | - |

Note: For the Inhibited Control, pre-incubate the enzyme and UAMC00039 for 15 minutes at room temperature before adding the substrate.

Step 3: Kinetic Measurement

-

Place the microplate into a fluorescence microplate reader pre-heated to 37°C.

-

Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm .

-

Initiate the reaction by dispensing the 50 µL of 2X Substrate into the respective wells (preferably using an automated injector to capture the immediate initial rate).

-

Record the fluorescence (RFU) continuously every 1 minute for 30 to 60 minutes.

Data Analysis & Expected Parameters

Calculating Initial Velocity ( V0 )

-

Plot the AMC Standard Curve (RFU vs. AMC Concentration in µM) and determine the slope to generate a conversion factor ( CF=RFU/μM ).

-

For each substrate concentration, plot the progress curve (RFU vs. Time).

-

Identify the linear portion of the curve (typically the first 5–10% of substrate cleavage) and calculate the slope ( ΔRFU/min ).

-

Convert the rate to absolute velocity ( V0 ) using the formula:

V0(μM/min)=CFΔRFU/min

Michaelis-Menten Fitting

Plot V0 against the substrate concentration [S] . Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

V0=Km+[S]Vmax×[S]Summarized Quantitative Data: Expected Kinetic Parameters

When utilizing highly purified recombinant human DPP7 under the exact conditions described above, expect the kinetic parameters to fall within the following validated ranges:

| Parameter | Typical Value Range | Biological Interpretation |

| Km | 80 – 120 µM | High affinity for the Lys-Ala N-terminal motif. |

| kcat | 15 – 25 s −1 | Rapid turnover rate typical of S28 serine proteases. |

| kcat/Km | 1.5×105–2.5×105 M −1 s −1 | High catalytic efficiency for this specific fluorogenic probe. |

| Optimal pH | 5.5 – 6.0 | Confirms functional lysosomal acidic dependence. |

References

-

Loss of TMEM106B Ameliorates Lysosomal and Frontotemporal Dementia-Related Phenotypes in Progranulin-Deficient Mice. PMC (NIH).2

-

Proteomic Analysis of Brain and Cerebrospinal Fluid from the Three Major Forms of Neuronal Ceroid Lipofuscinosis Reveals Potential Biomarkers. PMC (NIH).3

-

Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases. PLOS One.1

Sources

- 1. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases | PLOS One [journals.plos.org]

- 2. Loss of TMEM106B Ameliorates Lysosomal and Frontotemporal Dementia-Related Phenotypes in Progranulin-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic Analysis of Brain and Cerebrospinal Fluid from the Three Major Forms of Neuronal Ceroid Lipofuscinosis Reveals Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Intracellular Dipeptidyl Peptidase Activity with L-Lysyl-L-alanine AMC

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive framework for the measurement of intracellular dipeptidyl peptidase (DPP) activity using the fluorogenic substrate L-Lysyl-L-alanine 7-amido-4-methylcoumarin (Lys-Ala-AMC). We delve into the underlying principles of the assay, offer detailed, field-proven protocols for sample preparation and kinetic analysis, and discuss critical parameters for data validation and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust method to quantify a specific subset of intracellular serine protease activity.

Introduction: The Intracellular Dipeptidyl Peptidase Landscape

The dipeptidyl peptidase (DPP) family comprises a group of serine proteases that cleave N-terminal dipeptides from polypeptides.[1] While the most studied member, DPP4 (also known as CD26), is a transmembrane protein with a circulating soluble form, several homologs, notably DPP8 and DPP9, are primarily located in the cytoplasm.[2][3] These intracellular enzymes are critical regulators of cellular homeostasis, energy metabolism, and immune signaling.[2][4] Unlike DPP4, which has well-defined roles in glucose metabolism and is a target for type II diabetes, the specific physiological substrates and functions of DPP8 and DPP9 are still under active investigation.[2][3]